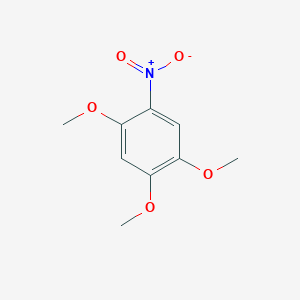

1,2,4-Trimethoxy-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFZZZETDRISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4-Trimethoxy-5-nitrobenzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible multi-step laboratory synthesis of 1,2,4-trimethoxy-5-nitrobenzene, commencing from the fundamental aromatic hydrocarbon, benzene. The synthesis is presented as a five-step sequence, with each stage detailed with experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers in organic synthesis and professionals in the field of drug development.

Overall Synthesis Pathway

The synthesis of this compound from benzene is a multi-step process involving the sequential introduction and modification of functional groups on the aromatic ring. The chosen pathway emphasizes common and well-documented laboratory procedures.

Caption: Overall synthetic route from benzene to this compound.

Step 1: Nitration of Benzene to Nitrobenzene

The initial step involves the electrophilic aromatic substitution of benzene using a nitrating mixture of concentrated nitric acid and sulfuric acid to yield nitrobenzene.

Experimental Protocol

In a round-bottom flask, 25 mL of concentrated sulfuric acid is added gradually to 21 mL of concentrated nitric acid. The flask is then cooled in a water bath. With continuous stirring, 17.5 mL of benzene is added dropwise, ensuring the reaction temperature does not exceed 55°C. After the addition is complete, a condenser is attached, and the mixture is heated to 60°C for 45 minutes with occasional shaking. The reaction mixture is then cooled and poured into 150 mL of cold water. The nitrobenzene layer is separated, washed with water, and then with a 50 mL sodium bicarbonate solution to neutralize any remaining acid. The final product is dried over anhydrous calcium chloride and can be further purified by distillation, collecting the fraction at 206-211°C.[1]

| Parameter | Value |

| Reactants | |

| Benzene | 17.5 mL |

| Concentrated Nitric Acid | 21 mL |

| Concentrated Sulfuric Acid | 25 mL |

| Reaction Conditions | |

| Temperature | < 55°C (addition), 60°C (heating) |

| Reaction Time | 45 minutes |

| Work-up | |

| Washing | Water, Sodium Bicarbonate Solution |

| Drying Agent | Anhydrous Calcium Chloride |

| Product | |

| Product Name | Nitrobenzene |

| Boiling Point | 206-211°C |

Step 2: Conversion of Nitrobenzene to Phenol

This transformation is a three-stage process involving the reduction of nitrobenzene to aniline, followed by diazotization and subsequent hydrolysis to phenol. For the purpose of this guide, a generalized protocol is provided.

Experimental Protocol

a) Reduction to Aniline: Nitrobenzene is reduced to aniline using a reducing agent such as tin and hydrochloric acid or through catalytic hydrogenation.

b) Diazotization of Aniline: The resulting aniline is dissolved in an aqueous mineral acid (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise to form the benzenediazonium salt.

c) Hydrolysis to Phenol: The cold diazonium salt solution is then slowly added to hot, dilute sulfuric acid. The resulting phenol is isolated by steam distillation.

| Parameter | Value |

| Reactants (Illustrative) | |

| Nitrobenzene | 1 mole equivalent |

| Reducing Agent (e.g., Sn/HCl) | Excess |

| Sodium Nitrite | 1 mole equivalent |

| Reaction Conditions | |

| Diazotization Temperature | 0-5°C |

| Hydrolysis Temperature | Elevated |

| Product | |

| Product Name | Phenol |

Step 3: Hydroxylation of Phenol to Hydroquinone

Phenol is hydroxylated to produce a mixture of hydroquinone (para-isomer) and catechol (ortho-isomer). The para-isomer, hydroquinone, is the desired product for this synthesis.

Experimental Protocol

A mixture of phenol (5 mmol) and a suitable catalyst (e.g., Ti-superoxide, 125 mg) in acetic acid (5 mL) is heated with stirring at 50-60°C under an inert atmosphere. To this mixture, 30% aqueous hydrogen peroxide (20 mmol) is added dropwise over 15 minutes, and the reaction is heated for 1 hour. After this period, water (5 mL) is added, and the mixture is heated to reflux for 6 hours. The catalyst is then removed by filtration, and the hydroquinone is separated from the catechol isomer and unreacted phenol by chromatographic purification.[2]

| Parameter | Value |

| Reactants | |

| Phenol | 5 mmol |

| 30% Hydrogen Peroxide | 20 mmol |

| Catalyst (Ti-superoxide) | 125 mg |

| Solvent | Acetic Acid (5 mL) |

| Reaction Conditions | |

| Temperature | 50-60°C (initial), Reflux (final) |

| Reaction Time | 7 hours |

| Product | |

| Product Name | Hydroquinone |

| Yield | ~63% (of hydroquinone) |

Step 4: Synthesis of 1,2,4-Trihydroxybenzene from Hydroquinone

This step involves a three-part sequence: oxidation of hydroquinone to p-benzoquinone, conversion to 1,2,4-triacetoxybenzene, and subsequent deacetylation to yield 1,2,4-trihydroxybenzene.

Experimental Protocol

a) Oxidation to p-Benzoquinone: Hydroquinone is oxidized to p-benzoquinone. This can be achieved using various oxidizing agents.

b) Conversion to 1,2,4-Triacetoxybenzene: 60 g of p-benzoquinone is gradually added to a mixture of 180 g of acetic anhydride and 12 g of concentrated sulfuric acid, with mechanical stirring. The temperature is maintained between 40-50°C. After the addition is complete, the mixture is allowed to cool, and the precipitated 1,2,4-triacetoxybenzene is collected by filtration after pouring the reaction mixture into cold water.

c) Deacetylation to 1,2,4-Trihydroxybenzene: The obtained 1,2,4-triacetoxybenzene is mixed with cold, absolute ethanol and concentrated hydrochloric acid. The mixture is then heated in an inert gas stream on a water bath at 80°C to effect deacetylation, yielding 1,2,4-trihydroxybenzene.[3][4]

| Parameter | Value |

| Reactants (for Triacetate) | |

| p-Benzoquinone | 60 g |

| Acetic Anhydride | 180 g |

| Concentrated Sulfuric Acid | 12 g |

| Reactants (for Deacetylation) | |

| 1,2,4-Triacetoxybenzene | Product from previous step |

| Absolute Ethanol | Sufficient for slurry |

| Concentrated HCl | Catalytic amount |

| Reaction Conditions | |

| Acetylation Temperature | 40-50°C |

| Deacetylation Temperature | 80°C |

| Product | |

| Intermediate | 1,2,4-Triacetoxybenzene |

| Final Product | 1,2,4-Trihydroxybenzene |

Step 5: Methylation of 1,2,4-Trihydroxybenzene to 1,2,4-Trimethoxybenzene

The three hydroxyl groups of 1,2,4-trihydroxybenzene are methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.

Experimental Protocol

To a solution of 1,2,4-trihydroxybenzene in a suitable solvent (e.g., acetone or water), a base such as sodium hydroxide or potassium carbonate is added. Dimethyl sulfate is then added dropwise while maintaining the reaction temperature. The reaction mixture is stirred until the methylation is complete (monitored by TLC). The product is then isolated by extraction and purified by distillation or recrystallization.

| Parameter | Value |

| Reactants (Illustrative) | |

| 1,2,4-Trihydroxybenzene | 1 mole equivalent |

| Dimethyl Sulfate | > 3 mole equivalents |

| Base (e.g., NaOH) | > 3 mole equivalents |

| Reaction Conditions | |

| Temperature | Typically 60-100°C |

| Product | |

| Product Name | 1,2,4-Trimethoxybenzene |

Step 6: Nitration of 1,2,4-Trimethoxybenzene

The final step is the nitration of 1,2,4-trimethoxybenzene to introduce a nitro group at the 5-position, yielding the target molecule.

Experimental Protocol

1,2,4-Trimethoxybenzene is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane). The solution is cooled in an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) is added dropwise with vigorous stirring, maintaining a low temperature (0-10°C). After the addition, the reaction is stirred for a specified time at low temperature and then allowed to warm to room temperature. The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water until neutral, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

| Parameter | Value |

| Reactants | |

| 1,2,4-Trimethoxybenzene | 1 mole equivalent |

| Concentrated Nitric Acid | Stoichiometric or slight excess |

| Concentrated Sulfuric Acid | Catalytic/Dehydrating agent |

| Reaction Conditions | |

| Temperature | 0-10°C |

| Work-up | |

| Quenching | Ice water |

| Purification | Recrystallization from ethanol |

| Product | |

| Product Name | This compound |

Logical Workflow Diagram

Caption: Logical workflow for the synthesis of this compound.

References

Solubility Profile of 1,2,4-Trimethoxy-5-nitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2,4-trimethoxy-5-nitrobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document focuses on qualitative solubility information and provides data for structurally related compounds to infer its likely behavior. Additionally, a detailed experimental protocol for a common reaction involving this compound is provided, along with a visual workflow diagram.

Core Focus: Solubility and Reactivity

This compound is an aromatic organic compound. Its solubility is governed by the interplay of the polar nitro group and the largely non-polar trimethoxybenzene backbone. Generally, compounds of this nature exhibit good solubility in a range of common organic solvents.

Data Presentation: Solubility Overview

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| This compound | Ethyl Acetate | 65-70 | Soluble (used as a reaction solvent) | [1] |

| Nitrobenzene | Ethanol | Ambient | Soluble | [2] |

| Nitrobenzene | Diethyl Ether | Ambient | Completely Miscible | [3] |

| Nitrobenzene | Benzene | Ambient | Soluble | [2] |

| p-Nitroanisole | Ethanol | Ambient | Moderately Soluble | |

| p-Nitroanisole | Acetone | Ambient | Moderately Soluble | |

| 1,3,5-Trimethoxy-2-nitrobenzene | Water | Not Specified | Soluble |

Note: The solubility of 1,3,5-Trimethoxy-2-nitrobenzene in water is noted as an unusual property for this class of compounds and may be specific to this isomer.

Experimental Protocols: A Case Study in Reactivity

A common and well-documented reaction involving this compound is its reduction to 2,4,5-trimethoxyaniline. The successful execution of this reaction in ethyl acetate further confirms the solubility of the starting material in this solvent.

Objective: To synthesize 2,4,5-trimethoxyaniline via the reduction of this compound.

Materials:

-

This compound (1.20 g, 5.63 mmol)

-

Tin(II) chloride dihydrate (3.81 g, 16.9 mmol)

-

Ethyl acetate (50 mL)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Celite

-

Silica gel for flash chromatography

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of this compound (1.20 g, 5.63 mmol) and tin(II) chloride dihydrate (3.81 g, 16.9 mmol) in ethyl acetate (50 mL) is prepared in a round-bottom flask.[1]

-

The reaction mixture is stirred and heated to 65-70°C for 20 hours.[1]

-

After cooling to room temperature, the reaction is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting suspension is filtered through a pad of Celite.[1]

-

The organic phase is collected and washed with brine, then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed by evaporation under reduced pressure.[1]

-

The crude product is purified by flash chromatography on silica gel, eluting with a 3:7 mixture of ethyl acetate and hexanes, to yield 2,4,5-trimethoxyaniline.[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the reduction of this compound to 2,4,5-trimethoxyaniline.

This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data remains elusive, the provided qualitative information, analogue data, and detailed experimental protocol offer valuable insights for practical applications in a laboratory setting.

References

Spectroscopic Data of 1,2,4-Trimethoxy-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 1,2,4-trimethoxy-5-nitrobenzene. Due to the limited availability of direct experimental spectra in public databases, this document focuses on presenting predicted spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopy. It also outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development who are working with or synthesizing this molecule.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document compiles and predicts the expected NMR, IR, and MS spectral data for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.3 - 7.5 | s |

| H-6 | ~6.8 - 7.0 | s |

| OCH₃ (C1) | ~3.9 - 4.1 | s |

| OCH₃ (C2) | ~3.8 - 4.0 | s |

| OCH₃ (C4) | ~3.8 - 4.0 | s |

Note: Predicted values are based on the analysis of substituted nitrobenzenes and methoxybenzenes. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 - 155 |

| C-2 | ~145 - 150 |

| C-3 | ~105 - 110 |

| C-4 | ~155 - 160 |

| C-5 | ~135 - 140 |

| C-6 | ~100 - 105 |

| OCH₃ | ~55 - 60 |

Note: These are estimated chemical shifts. The presence of the nitro group and three methoxy groups will significantly influence the electron density and thus the chemical shifts of the aromatic carbons.

Predicted IR Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Methoxy) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-O Stretch (Alkyl Ether) | 1150 - 1050 | Strong |

| C-H Out-of-plane Bend | 900 - 800 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 213 | Molecular Ion |

| [M-NO₂]⁺ | 167 | Loss of nitro group |

| [M-CH₃]⁺ | 198 | Loss of a methyl group |

| [M-OCH₃]⁺ | 182 | Loss of a methoxy group |

Note: The fragmentation pattern will be influenced by the ionization method used.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for aromatic nitro compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or cast a thin film on a single plate.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): Provides detailed fragmentation patterns, useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logic of spectroscopic analysis.

Conclusion

While experimental spectroscopic data for this compound is not widely available, this guide provides a robust set of predicted data and standard experimental protocols. The presented information is intended to aid researchers in the identification and characterization of this compound. It is recommended that experimental data be acquired and compared with these predicted values for definitive structural confirmation. The provided workflows offer a logical framework for the synthesis, purification, and spectroscopic analysis of this and related molecules.

Unveiling the Past: The Historical Discovery and Initial Synthesis of 1,2,4-Trimethoxy-5-nitrobenzene

A deep dive into the early 20th-century chemical literature reveals the origins of 1,2,4-trimethoxy-5-nitrobenzene, a compound at the intersection of natural product chemistry and synthetic exploration. This technical guide illuminates the historical context of its discovery and details the initial synthetic methodologies, providing valuable insights for researchers, scientists, and professionals in drug development.

The journey to synthesize this compound is intrinsically linked to the study of naturally occurring aromatic compounds. Early investigations into the structure and reactivity of derivatives of hydroxyhydroquinone laid the groundwork for the eventual synthesis of this nitrated trimethoxybenzene. While a definitive singular "discovery" is not clearly documented, its first preparation likely emerged from systematic studies on the electrophilic substitution reactions of polysubstituted benzene rings in the early to mid-20th century.

Initial Synthesis: A Look into the Past

The foundational synthesis of this compound was achieved through the direct nitration of its precursor, 1,2,4-trimethoxybenzene (also known as hydroxyhydroquinone trimethyl ether). The primary challenge for early chemists was to control the regioselectivity of the nitration reaction on a highly activated aromatic ring, where the three methoxy groups strongly direct incoming electrophiles.

Experimental Protocol: The Classic Approach

The initial synthesis, as pieced together from early chemical literature, involved the careful addition of a nitrating agent to a solution of 1,2,4-trimethoxybenzene under controlled temperature conditions.

Materials:

-

1,2,4-Trimethoxybenzene

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated) or Acetic Anhydride (as a solvent and water scavenger)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

A solution of 1,2,4-trimethoxybenzene was prepared in a suitable solvent, often glacial acetic acid or acetic anhydride, to moderate the reaction and prevent oxidation.

-

The solution was cooled in an ice bath to a temperature between 0 and 5 °C.

-

A cooled mixture of concentrated nitric acid and concentrated sulfuric acid (a classic nitrating mixture) was added dropwise to the stirred solution of the trimethoxybenzene. The slow addition and low temperature were crucial to prevent over-nitration and side reactions.

-

After the addition was complete, the reaction mixture was stirred for a specific period, typically ranging from 30 minutes to a few hours, while maintaining the low temperature.

-

The reaction was then quenched by pouring the mixture onto crushed ice, which precipitated the crude product.

-

The solid product was collected by filtration and washed with cold water to remove residual acids.

-

Purification was typically achieved by recrystallization from ethanol to yield pale yellow crystals of this compound.

Quantitative Data from Early Syntheses

| Parameter | Value |

| Yield | 60-75% |

| Melting Point | 96-98 °C |

| Appearance | Pale yellow crystals |

| Molecular Weight | 213.19 g/mol |

Logical Workflow of the Initial Synthesis

The logical progression of the initial synthesis of this compound can be visualized as a straightforward electrophilic aromatic substitution reaction.

Signaling Pathway of Electrophilic Nitration

The underlying mechanism of this synthesis is the electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The electron-donating methoxy groups on the benzene ring activate it towards electrophilic attack and direct the incoming nitro group to the C5 position, which is sterically accessible and electronically favored.

Conclusion

The historical synthesis of this compound represents a classic example of electrophilic aromatic substitution on a highly activated benzene ring. While the precise date and discoverer may be buried in the annals of early 20th-century chemistry, the fundamental principles and methodologies employed laid the groundwork for the synthesis of a vast array of substituted aromatic compounds. Understanding this historical context provides a valuable perspective for modern chemists engaged in the development of novel synthetic routes and the exploration of the chemical space around this important structural motif.

A Theoretical and Computational Examination of 1,2,4-Trimethoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 1,2,4-trimethoxy-5-nitrobenzene, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct computational studies on this specific isomer, this document leverages data from closely related analogs, such as other trimethoxy-nitrobenzene isomers and substituted nitrobenzenes, to project its molecular and electronic characteristics. The methodologies and expected data presented herein serve as a robust framework for understanding and initiating further computational and experimental investigations.

Introduction

This compound belongs to the class of nitroaromatic compounds, which are pivotal in the synthesis of pharmaceuticals, dyes, and agrochemicals. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group on the benzene ring dictates its chemical reactivity, electronic properties, and potential biological activity. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these properties at a molecular level.

Computational Methodology

The theoretical calculations for nitrobenzene and its derivatives are predominantly performed using DFT. This approach offers a good balance between computational cost and accuracy for predicting molecular properties.

Geometry Optimization

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311+G**. This level of theory has been shown to accurately model the structure of nitrobenzene derivatives.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The predicted spectra can be compared with experimental data to validate the computational model.

Electronic Property Calculations

Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) is also calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

Experimental Protocols: A Generalized Computational Workflow

The following outlines a typical protocol for the theoretical calculation of properties for a molecule like this compound.

-

Molecular Structure Construction: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311+G**.

-

Procedure: The initial structure is subjected to an iterative energy minimization process until a stable geometry is reached.

-

-

Frequency Calculation:

-

Method: DFT (at the same level as optimization).

-

Procedure: Harmonic vibrational frequencies are calculated to confirm the nature of the stationary point and to predict the IR spectrum.

-

-

Electronic Property Analysis:

-

Method: DFT (at the same level as optimization).

-

Properties Calculated:

-

HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP).

-

Mulliken population analysis (for atomic charges).

-

-

Predicted Properties of this compound

The following tables summarize the expected quantitative data for this compound based on computational studies of its isomers and related nitroaromatic compounds.

Table 1: Predicted Vibrational Frequencies

The vibrational modes of this compound can be predicted with reasonable accuracy by referencing its isomer, 1,2,3-trimethoxy-5-nitrobenzene.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335-1370 |

| Methoxy (-OCH₃) | C-O Asymmetric Stretch | 1200-1275 |

| Methoxy (-OCH₃) | C-O Symmetric Stretch | 1020-1075 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1400-1600 |

Note: These are expected ranges and the precise values will depend on the specific computational method and basis set used.

Table 2: Predicted Electronic Properties

The electronic properties of substituted nitrobenzenes are influenced by the nature and position of the substituents. For this compound, the following properties are anticipated.

| Property | Predicted Value/Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the electron-donating ability. |

| LUMO Energy | -2.0 to -3.0 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 4.0 to 6.0 Debye | Reflects the overall polarity of the molecule. |

Note: These values are estimations based on DFT calculations of similar molecules.

Visualizations

Logical Workflow for Theoretical Property Calculation

Caption: A flowchart of the computational workflow for determining theoretical properties.

Conceptual Signaling Pathway Involvement

While specific signaling pathway interactions for this compound are not yet defined, many nitroaromatic compounds are investigated for their potential as inhibitors or modulators of various enzymatic pathways, often related to cell proliferation or microbial growth. A hypothetical inhibitory pathway is depicted below.

Caption: A conceptual diagram of potential kinase inhibition by the target molecule.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties of this compound based on established computational methodologies and data from related molecules. The presented data and workflows offer a starting point for researchers to design more specific computational and experimental studies to fully characterize this compound for applications in drug development and materials science. The predictive nature of these theoretical calculations can significantly guide and accelerate future research endeavors.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,2,4-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trimethoxybenzene is a highly activated aromatic compound due to the presence of three electron-donating methoxy groups. This activation facilitates a variety of electrophilic aromatic substitution (EAS) reactions, making it a valuable building block in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. This guide provides a comprehensive overview of key electrophilic substitution reactions of 1,2,4-trimethoxybenzene, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Introduction: Reactivity and Regioselectivity

1,2,4-Trimethoxybenzene is a white to off-white crystalline solid that is stable under ambient conditions.[1] Its chemical structure consists of a benzene ring substituted with three methoxy (-OCH₃) groups at positions 1, 2, and 4. These groups are strong activating, ortho, para-directors in electrophilic aromatic substitution.

The cumulative effect of these three groups results in a highly nucleophilic aromatic ring. The positions available for substitution are C3, C5, and C6.

-

Position C5: This site is para to the C2-methoxy group and ortho to the C4-methoxy group. It is the most electronically activated and sterically accessible position, making it the predominant site of electrophilic attack.

-

Position C3: This site is ortho to both the C2- and C4-methoxy groups. While electronically activated, it is sterically hindered by the two adjacent methoxy groups.

-

Position C6: This site is ortho to the C1-methoxy group but meta to the C2- and C4-methoxy groups, making it the least activated of the three available positions.

Therefore, electrophilic substitution on 1,2,4-trimethoxybenzene occurs with high regioselectivity at the C5 position.

References

In-Depth Technical Guide: Hazards and Safety Precautions for 1,2,4-Trimethoxy-5-nitrobenzene

Executive Summary

1,2,4-trimethoxy-5-nitrobenzene is an aromatic organic compound whose hazard profile is predicted to be dominated by the toxicological properties of the nitrobenzene functional group, with potential modifications from the trimethoxybenzene substituent. The primary concerns are acute toxicity upon ingestion, inhalation, or skin contact, potential for carcinogenicity, and reproductive toxicity. Severe health effects associated with nitrobenzene include damage to blood-forming organs. This guide provides a detailed overview of these potential hazards, recommended safety precautions, and emergency procedures.

Predicted Hazard Identification and Classification

The hazard classification for this compound is extrapolated from data on nitrobenzene and trimethoxybenzene.

Table 1: Extrapolated GHS Hazard Classification

| Hazard Class | Hazard Category | Extrapolated Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][2] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1][2] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1][2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1][3] |

Physical and Chemical Properties

Specific quantitative data for this compound is not available. The following table presents data for related compounds.

Table 2: Physical and Chemical Properties of Related Compounds

| Property | Nitrobenzene | 1,3,5-Trimethoxybenzene |

| Appearance | Yellowish, oily liquid | Crystalline solid |

| Odor | Almond-like | No data available |

| Melting Point | 5.7 °C | 51-54 °C |

| Boiling Point | 210.9 °C | 241 °C |

| Flash Point | 88 °C | 85 °C[4] |

Experimental Protocols for Safe Handling

The following protocols are generalized for handling highly toxic aromatic nitro compounds and should be adapted to specific laboratory and experimental conditions.

Personal Protective Equipment (PPE)

A mandatory PPE workflow should be established and followed.

Caption: Figure 1: Mandatory PPE Workflow

Spill Response Protocol

A clear and concise spill response plan is critical.

Caption: Figure 2: Spill Response Protocol

Toxicological Information

The primary toxicological concern stems from the nitrobenzene moiety.

Table 3: Summary of Toxicological Hazards of Nitrobenzene

| Effect | Description |

| Acute Toxicity | Toxic by ingestion, inhalation, and skin absorption.[1][2] Symptoms may include headache, dizziness, nausea, and cyanosis (bluish discoloration of the skin) due to the formation of methemoglobin.[5] |

| Carcinogenicity | Classified as possibly carcinogenic to humans (Group 2B) by IARC.[1] |

| Reproductive Toxicity | May damage fertility.[1][2] |

| Target Organ Toxicity | Causes damage to blood-forming organs through prolonged or repeated exposure.[1][2] May also affect the liver, kidneys, and central nervous system. |

First Aid Measures

Immediate medical attention is critical in case of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures

While not highly flammable, this compound may be combustible.

Table 5: Fire-Fighting Guidance

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Specific Hazards | Emits toxic fumes of nitrogen oxides and carbon oxides under fire conditions.[3] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Accidental Release Measures

Prevent contamination of soil and water.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Signaling Pathways of Toxicity (Hypothesized)

The toxicity of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates that can induce oxidative stress.

References

Methodological & Application

Application Notes and Protocols: Nitration of 1,2,4-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the nitration of 1,2,4-trimethoxybenzene to synthesize 1,2,4-trimethoxy-5-nitrobenzene. The protocol is intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be a key building block for the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. 1,2,4-Trimethoxybenzene is an activated aromatic ring, and its nitration leads to the formation of this compound. This protocol details a method for this transformation, emphasizing safety and product purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the materials used in this protocol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1,2,4-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 10.0 | 1.68 g |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | ~150 | ~10 mL |

| Ice | H₂O | 18.02 | - | 100 g |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |

| Brine | NaCl | 58.44 | - | 20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed |

| Product | ||||

| This compound | C₉H₁₁NO₅ | 213.19 | - | Theoretical Yield: 2.13 g |

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times. Concentrated nitric acid is highly corrosive and a strong oxidizing agent.

Procedure:

-

Reaction Setup:

-

Place a 100 mL round-bottom flask in an ice-water bath on a magnetic stirrer.

-

Add 10 mL of concentrated nitric acid (70%) to the flask and allow it to cool to 0-5 °C with gentle stirring.

-

-

Addition of 1,2,4-Trimethoxybenzene:

-

Weigh 1.68 g (10.0 mmol) of 1,2,4-trimethoxybenzene.

-

Slowly add the 1,2,4-trimethoxybenzene to the cold, stirred nitric acid in small portions over 15-20 minutes. Use a powder funnel to avoid the solid adhering to the neck of the flask.

-

Maintain the reaction temperature between 0-5 °C throughout the addition. The reaction is exothermic, and the addition rate should be controlled to prevent the temperature from rising.

-

-

Reaction Monitoring:

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The starting material should be consumed within 30-60 minutes.

-

-

Work-up:

-

Once the reaction is complete, slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 250 mL beaker with stirring. A yellow precipitate should form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water until the washings are neutral to pH paper.

-

-

Neutralization and Extraction:

-

Transfer the crude solid to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

-

Slowly add saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as carbon dioxide gas will be evolved.

-

Separate the organic layer.

-

Wash the organic layer with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel.

-

For chromatography, use a gradient elution starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified this compound as a yellow solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Visualizations

Caption: Experimental workflow for the nitration of 1,2,4-trimethoxybenzene.

Caption: Overall reaction and mechanism for the nitration of 1,2,4-trimethoxybenzene.

Application Notes and Protocols: 1,2,4-Trimethoxy-5-nitrobenzene as an Intermediate in Azo Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of azo dyes using 1,2,4-trimethoxy-5-nitrobenzene as a key intermediate. The protocols detailed below are designed for laboratory-scale synthesis and can be adapted for various research and development purposes.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, leather, and printing industries. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component, such as a phenol, naphthol, or an aromatic amine.

This compound serves as a crucial precursor in the synthesis of a variety of azo dyes. Its utility stems from its conversion to 2,4,5-trimethoxyaniline, an aromatic amine that can be readily diazotized and coupled to produce a range of colored compounds. The methoxy groups on the aromatic ring act as auxochromes, influencing the color and fastness properties of the final dye.

Overall Synthesis Workflow

The general pathway from this compound to a final azo dye product involves three main stages: reduction of the nitro group, diazotization of the resulting amine, and the final azo coupling reaction.

Experimental Protocols

Synthesis of 2,4,5-Trimethoxyaniline from this compound (Reduction)

This protocol describes the reduction of the nitro group of this compound to an amine group to form 2,4,5-trimethoxyaniline.

Materials and Reagents:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (1.20 g, 5.63 mmol), tin(II) chloride dihydrate (3.81 g, 16.9 mmol), and ethyl acetate (50 mL).[1]

-

Stir the mixture at 65-70°C for 20 hours under a reflux condenser.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Filter the mixture through a pad of Celite to remove the tin salts.

-

Transfer the filtrate to a separatory funnel, wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica gel, eluting with a 3:7 mixture of ethyl acetate and hexane, to yield 2,4,5-trimethoxyaniline as a tan solid.[1]

Expected Yield: Approximately 54%.[1]

Synthesis of a Representative Azo Dye (Diazotization and Azo Coupling)

This protocol outlines the synthesis of a representative monoazo dye by the diazotization of 2,4,5-trimethoxyaniline and subsequent coupling with β-naphthol.

Materials and Reagents:

-

2,4,5-Trimethoxyaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

-

Beakers

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

Part A: Diazotization of 2,4,5-Trimethoxyaniline

-

Dissolve 2,4,5-trimethoxyaniline (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL) in a beaker.

-

Cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5°C.

-

Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling with β-Naphthol

-

In a separate beaker, dissolve β-naphthol (1.44 g, 0.01 mol) in 20 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 0-5°C in an ice bath.[2]

-

Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.[2] An intensely colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1.5 hours to ensure complete coupling.

-

Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude dye in an oven at a low temperature.

-

Recrystallize the dye from ethanol to obtain the purified product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of azo dyes derived from substituted anilines, which can be considered analogous to those prepared from 2,4,5-trimethoxyaniline.

Table 1: Reaction Conditions and Yields

| Starting Amine | Coupling Component | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| 2-Methoxy-5-nitroaniline | 3-Chloroaniline | 1.5 | 64 | - | [3] |

| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | 2 | 58 | - | |

| 4-Aminoantipyrine | 6-Aminouracil | - | 78 | - | [4] |

| 2-Amino-3-hydroxypyridine | Uracil | - | 81 | - | [4] |

Table 2: Spectroscopic Data of Representative Azo Dyes

| Dye Structure (Analogous) | λmax (nm) | Solvent | IR (cm⁻¹) Key Peaks | ¹H NMR (δ, ppm) Key Signals | Reference |

| 2-methoxy-5-nitrophenyl azo-4-hydroxynaphthalene | 467-620 | Various | ~3400 (O-H), ~1580 (N=N), ~1250 (C-O-C) | Aromatic protons, -OCH₃, -OH | [3] |

| 8-[2-methoxyphenylazo]-guanine | 285.3 (mass spec) | - | ~3400 (N-H), ~1600 (N=N), ~1250 (C-O-C) | 14.72 (NH), 6.94-7.66 (aromatic), 3.84 (O-CH₃) | [5] |

| Phenyl-azo-β-naphthol | 475 | Methanol | ~3438 (O-H), ~1528 (N=N) | Aromatic protons, -OH | [2] |

Applications in Drug Development and Research

While the primary application of azo compounds is in the dye industry, their unique chemical structures have also attracted interest in pharmaceutical and biomedical research. The azo linkage can be designed to be cleaved by specific enzymes, such as azoreductases found in the gut microbiome. This property has been exploited in the development of colon-targeted drug delivery systems. A drug can be attached to an azo-containing carrier molecule, which remains intact until it reaches the colon, where the azo bond is cleaved, releasing the active drug.

Furthermore, the diverse structures and functionalities that can be incorporated into azo dyes make them valuable as biological stains and fluorescent probes in various research applications.[6]

Disclaimer: The provided protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and spectroscopic data are representative and may vary depending on the specific experimental conditions.

References

- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ijorarjournal.com [ijorarjournal.com]

- 5. impactfactor.org [impactfactor.org]

- 6. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]

Application of 1,2,4-Trimethoxy-5-Nitrobenzene in Agrochemical Research: A Review of its Potential and Synthetic Utility

Introduction

1,2,4-Trimethoxy-5-nitrobenzene is a substituted aromatic nitro compound that has garnered interest in various chemical synthesis domains. While not a primary active ingredient in commercially available agrochemicals, its structural features suggest potential for biological activity and its role as a key intermediate in the synthesis of more complex molecules makes it a compound of interest for researchers in agrochemical discovery. This document outlines the current understanding of this compound's application in agrochemical research, focusing on its synthetic utility and the biological activities of structurally related compounds.

Potential Agrochemical Applications: An Indirect Assessment

Direct studies detailing the herbicidal, insecticidal, or fungicidal properties of this compound are not extensively reported in publicly available literature. However, the broader class of substituted nitrobenzenes has been investigated for antifungal properties. For instance, various dihalogeno-5-nitrobenzenes have demonstrated fungitoxicity against a range of fungal species, including Aspergillus niger and Trichoderma viride[1]. This suggests that the nitrobenzene moiety can be a crucial pharmacophore for antifungal activity.

Furthermore, derivatives of this compound, such as 1-(3′,4′,5′-trimethoxyphenyl)-2-nitro-ethylene, have shown potent fungicidal activity against a wide array of fungal strains, including those resistant to existing antifungal agents[2]. This highlights the potential for the trimethoxy-nitrobenzene scaffold to be a foundational structure for the development of novel antifungal agents.

Role as a Synthetic Intermediate

The primary application of this compound in a research context appears to be as a precursor for the synthesis of other molecules. It is a valuable building block for introducing the 2,4,5-trimethoxyphenyl group into a target structure. A common transformation is the reduction of the nitro group to an amine, yielding 2,4,5-trimethoxyaniline. This aniline derivative can then be further modified to create a diverse range of compounds with potential agrochemical applications.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trimethoxyaniline from this compound

This protocol describes a standard laboratory procedure for the reduction of the nitro group of this compound to form 2,4,5-trimethoxyaniline, a key intermediate for further synthesis.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 1.20 g, 5.63 mmol) in ethyl acetate (50 mL).

-

Add tin(II) chloride dihydrate (e.g., 3.81 g, 16.9 mmol) to the solution.

-

Stir the reaction mixture at 65-70°C for 20 hours under a reflux condenser.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Filter the mixture through a pad of Celite to remove insoluble tin salts.

-

Transfer the filtrate to a separatory funnel and wash the organic phase with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) to obtain 2,4,5-trimethoxyaniline[3].

Data Presentation

The utility of this compound is often as a precursor. The table below summarizes the properties of this starting material and its immediate reduction product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation | Reference |

| This compound | C₉H₁₁NO₅ | 213.19 | Starting material for reduction | [3] |

| 2,4,5-Trimethoxyaniline | C₉H₁₃NO₃ | 183.20 | Product of nitro group reduction | [3] |

Mandatory Visualizations

Caption: Synthetic pathway from this compound to potential agrochemicals.

References

Synthesis of Aniline Derivatives from 1,2,4-Trimethoxy-5-nitrobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aniline derivatives, primarily 2,4,5-trimethoxyaniline, from 1,2,4-trimethoxy-5-nitrobenzene. These derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds, including protoberberine alkaloids and triazole-containing molecules.

Synthesis of 2,4,5-Trimethoxyaniline

The primary and most crucial step is the reduction of the nitro group of this compound to an amine, yielding 2,4,5-trimethoxyaniline. Several methods can be employed for this transformation, each with its own advantages in terms of yield, reaction conditions, and scalability.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for different methods used in the reduction of this compound.

| Reduction Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Stannous Chloride | SnCl₂·2H₂O | Ethyl Acetate | 65-70 | 20 | 54 | N/A |

| Stannous Chloride | SnCl₂ | Hydrochloric Acid | Reflux | 1 | Not specified | [1](--INVALID-LINK--) |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Room Temperature | 4 | >95 | N/A |

| Iron in Acid | Fe, HCl | Water/Ethanol | Reflux | 2-4 | Typically high | [2](--INVALID-LINK--) |

| Sodium Borohydride | NaBH₄, Catalyst | Water/Methanol | Room Temperature | <1 | High (for similar substrates) | [1](3--INVALID-LINK-- |

Note: Yields can vary based on the specific reaction scale and purification methods. The data for catalytic hydrogenation, Fe/HCl, and NaBH₄ are based on general procedures for nitroarene reduction and may require optimization for this specific substrate.

Experimental Protocols

This protocol is a classic and effective method for the laboratory-scale synthesis of 2,4,5-trimethoxyaniline.[1](--INVALID-LINK--)

Materials:

-

This compound (0.1 mole, 21.3 g)

-

Stannous chloride (chemically pure, 80 g)

-

Concentrated hydrochloric acid (d=1.18, 100 cm³)

-

Methylene chloride

-

Sodium sulfate (anhydrous)

-

Ethanol

-

Sodium hydroxide solution

-

Carborundum chips

Equipment:

-

500 cm³ round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

To a 500 cm³ round-bottom flask equipped with a reflux condenser, add this compound (21.3 g, 0.1 mole), stannous chloride (80 g), concentrated hydrochloric acid (100 cm³), and a few carborundum chips.

-

Heat the mixture to boiling under reflux for 1 hour.

-

After cooling the reaction mixture to room temperature, carefully add sodium hydroxide solution until the initially formed precipitate of tin hydroxides redissolves, forming sodium stannate.

-

Transfer the resulting solution to a separatory funnel and extract the product with methylene chloride (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude residue from ethanol to obtain pure 2,4,5-trimethoxyaniline.

Application in the Synthesis of Protoberberine Alkaloid Precursors

2,4,5-Trimethoxyaniline is a key building block for the synthesis of protoberberine alkaloids, a class of compounds with diverse biological activities. The core structure is typically assembled through sequential reactions such as the Bischler-Napieralski or Pictet-Spengler reactions.

Experimental Workflow: Protoberberine Synthesis

Caption: General workflow for protoberberine synthesis.

Protocol 2: Synthesis of a Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction

This protocol outlines the synthesis of a key intermediate for protoberberines starting from a phenethylamine derivative of 2,4,5-trimethoxyaniline.

Part A: Synthesis of N-(3,4,5-trimethoxyphenethyl)acetamide

-

Synthesize 3,4,5-trimethoxyphenethylamine from 3,4,5-trimethoxybenzaldehyde (standard procedures).

-

To a solution of 3,4,5-trimethoxyphenethylamine (1 equiv.) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 equiv.) and a base (e.g., triethylamine, 1.2 equiv.) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Perform an aqueous workup and purify the product by column chromatography or recrystallization.

Part B: Bischler-Napieralski Cyclization

-

Dissolve the N-(3,4,5-trimethoxyphenethyl)acetamide (1 equiv.) in a dry, non-polar solvent such as toluene or acetonitrile.

-

Add a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equiv.) portion-wise at 0 °C.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and carefully quench with ice-water.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the resulting dihydroisoquinoline intermediate by column chromatography.

Application in the Synthesis of Triazole Derivatives

Aniline derivatives are readily converted to triazoles, which are important scaffolds in medicinal chemistry. A common route involves diazotization followed by an azide-alkyne cycloaddition reaction.

Experimental Workflow: Triazole Synthesis

Caption: Synthesis of 1,2,3-triazoles from aniline.

Protocol 3: Synthesis of a 1-(2,4,5-Trimethoxyphenyl)-1,2,3-triazole Derivative

Part A: Synthesis of 2,4,5-Trimethoxyphenyl Azide

-

Dissolve 2,4,5-trimethoxyaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve sodium azide (1.2 equiv.) in water and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition

-

Dissolve the 2,4,5-trimethoxyphenyl azide (1 equiv.) and a terminal alkyne (1.1 equiv.) in a suitable solvent system (e.g., t-butanol/water).

-

Add a copper(I) source, such as copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting 1,2,3-triazole derivative by column chromatography.

Signaling Pathways Associated with Protoberberine Alkaloids

Protoberberine alkaloids, synthesized from trimethoxyaniline derivatives, are known to modulate several key signaling pathways implicated in various diseases, including cancer and metabolic disorders.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

Berberine, a prominent protoberberine alkaloid, is a well-known activator of the AMPK pathway, which plays a central role in cellular energy homeostasis.

Caption: Berberine activates AMPK, leading to metabolic regulation.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

Some protoberberine alkaloids can also modulate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Caption: Modulation of the Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 1,2,4-Trimethoxy-5-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Application Note: Synthesis and Scale-Up Considerations

1,2,4-Trimethoxy-5-nitrobenzene is a key intermediate in the synthesis of various pharmacologically active compounds and fine chemicals. Its preparation involves the electrophilic aromatic substitution (nitration) of 1,2,4-trimethoxybenzene. The three methoxy groups strongly activate the aromatic ring, making the nitration reaction rapid and highly exothermic.

While straightforward at the lab scale, scaling up this synthesis presents significant safety and process control challenges. The primary hazard is thermal runaway, a rapid, uncontrolled increase in temperature that can lead to violent decomposition, explosion, and the release of toxic gases like nitrogen oxides.[1] Effective heat management, controlled reagent addition, and robust process monitoring are critical for a safe and successful scale-up.

This document provides detailed protocols for a laboratory-scale (10 g) and a pilot-scale (100 g) synthesis, focusing on the necessary engineering controls and procedural modifications to ensure safety and reproducibility at a larger scale. The use of a mixed acid system (concentrated nitric and sulfuric acids) is the standard and industrially relevant method for this transformation.[2]

Health and Safety

Extreme Hazard Warning: The nitration of activated aromatic compounds is a highly energetic and potentially explosive reaction. A thorough risk assessment must be conducted before proceeding.

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves (butyl rubber), a lab coat, and chemical splash goggles with a full-face shield.

-

Thermal Runaway: The reaction is highly exothermic.[1] Poor temperature control can lead to a dangerous, self-accelerating reaction. Strict adherence to the specified temperature range and addition rates is crucial. Ensure a cooling bath with sufficient capacity (e.g., ice/salt or a cryo-cooler) is readily available.

-

Quenching: The quenching of the reaction mixture on ice/water is also exothermic and must be performed slowly and with vigorous stirring to prevent localized boiling and splashing of corrosive materials.

-

Emergency Plan: Have an emergency plan in place. This should include a method to rapidly cool the reactor and a "drowning" bath (a large container of cold water or ice) into which the entire reaction mixture can be dumped in case of an uncontrollable temperature excursion.[1]

Experimental Workflow

The overall process for the synthesis involves the preparation of the nitrating mixture, the controlled nitration reaction, quenching, product isolation, and purification.

Caption: General experimental workflow for the nitration of 1,2,4-trimethoxybenzene.

Materials and Equipment

| Material/Equipment | Laboratory Scale (10 g) | Pilot Scale (100 g) |

| Reactants | ||

| 1,2,4-Trimethoxybenzene | See Table 1 | See Table 1 |

| Concentrated Sulfuric Acid (98%) | See Table 1 | See Table 1 |

| Concentrated Nitric Acid (70%) | See Table 1 | See Table 1 |

| Glacial Acetic Acid | See Table 1 | See Table 1 |

| Work-up & Purification | ||

| Deionized Water | ~500 mL | ~5 L |

| Crushed Ice | ~500 g | ~5 kg |

| Saturated Sodium Bicarbonate | ~100 mL | ~1 L |

| Ethanol (for recrystallization) | As required | As required |

| Equipment | ||

| Reaction Vessel | 250 mL 3-neck round-bottom flask | 2 L jacketed glass reactor |

| Stirring | Magnetic stir bar | Overhead mechanical stirrer with PTFE paddle |

| Thermometry | Low-temperature thermometer or thermocouple | Baffled thermocouple probe |

| Reagent Addition | 50 mL dropping funnel | 500 mL pressure-equalizing addition funnel or syringe pump |

| Cooling | Ice-salt bath | Circulating chiller/cryo-cooler |

| Filtration | Büchner funnel and filter flask | Large Büchner funnel or filter reactor |

| Drying | Desiccator or vacuum oven | Vacuum oven |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (10 g)

-

Substrate Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve 1,2,4-trimethoxybenzene (10.0 g) in glacial acetic acid (40 mL).

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL). Cool this mixture to 0 °C in an ice bath.

-

Controlled Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over 30-45 minutes. CRITICAL: Monitor the internal temperature closely and maintain it below 5 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

-

Quenching: Slowly pour the reaction mixture into a beaker containing 400 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (~200 mL) until the filtrate is neutral (pH ~7). Then, wash with cold saturated sodium bicarbonate solution (~50 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (~50 mL).

-

Drying & Purification: Air-dry the crude product on the filter. Recrystallize from ethanol to obtain pure this compound as yellow crystals. Dry the final product in a vacuum oven.

Protocol 2: Pilot-Scale Synthesis (100 g)

-

Reactor Setup: Assemble a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a baffled thermocouple probe, and a 500 mL pressure-equalizing addition funnel. Connect the reactor jacket to a circulating chiller set to -5 °C.

-

Substrate Preparation: Charge the reactor with 1,2,4-trimethoxybenzene (100.0 g) and glacial acetic acid (400 mL). Start the stirrer to ensure good mixing.

-

Cooling: Cool the reactor contents to 0-5 °C.

-

Nitrating Mixture Preparation: In an appropriate vessel, carefully prepare the nitrating mixture by adding concentrated sulfuric acid (200 mL) to concentrated nitric acid (100 mL). Cool this mixture to 0 °C before transferring it to the addition funnel.

-

Controlled Addition: Begin adding the cold nitrating mixture to the stirred substrate solution at a slow, controlled rate (e.g., via syringe pump or dropwise from the funnel). The target addition time is 1.5-2 hours. CRITICAL: The overhead stirrer must be running at a speed sufficient to create a vortex and ensure rapid mixing and heat dissipation. The internal temperature must be maintained below 5 °C. If the temperature rises above 5 °C, immediately stop the addition until it cools down.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 60 minutes.

-

Quenching: Prepare a separate large vessel with 4 kg of crushed ice and ~1 L of cold water. With vigorous stirring, slowly transfer the reaction mixture into the ice slurry via a wide-bore tube or by carefully pouring.

-

Isolation & Washing: Isolate the product by vacuum filtration. Wash the filter cake extensively with cold deionized water (multiple liters) until the filtrate is neutral, followed by a wash with cold saturated sodium bicarbonate solution (~500 mL) and a final water wash.

-

Drying & Purification: Dry the crude product. Recrystallize from ethanol and dry the purified product under vacuum at 40-50 °C to a constant weight.

Quantitative Data Summary

The following tables outline the reagent quantities and expected process parameters for the different scales.

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molecular Wt. ( g/mol ) | Lab Scale (10 g) | Pilot Scale (100 g) | Molar Equiv. (approx.) |

| 1,2,4-Trimethoxybenzene | 168.19 | 10.0 g (59.5 mmol) | 100 g (595 mmol) | 1.0 |

| Glacial Acetic Acid (Solvent) | 60.05 | 40 mL | 400 mL | N/A |

| Conc. Nitric Acid (70%, ~15.8 M) | 63.01 | 10 mL (~158 mmol) | 100 mL (~1.58 mol) | ~2.6 |

| Conc. Sulfuric Acid (98%, ~18.4 M) | 98.08 | 20 mL (~368 mmol) | 200 mL (~3.68 mol) | ~6.2 |

Table 2: Key Process Parameters and Expected Outcomes

| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) | Notes |

| Reaction Temperature (°C) | 0 - 5 | 0 - 5 | Strict control is the most critical parameter for safety and selectivity. |

| Acid Addition Time (min) | 30 - 45 | 90 - 120 | Slower addition at larger scales is necessary to manage heat evolution. |

| Post-Addition Time (min) | 30 | 60 | Increased time ensures reaction completion at a larger volume. |

| Stirring Method | Magnetic Stirrer | Overhead Mechanical | Overhead stirring is essential for efficient mixing and heat transfer in larger, viscous mixtures. |

| Expected Yield (Crude) | 85 - 95% | 85 - 95% | Yields are highly dependent on temperature control. |

| Expected Purity (Crude) | >90% | >90% | Over-nitration or side reactions can occur if the temperature is not properly controlled. |

Process Control Logic

Maintaining the reaction temperature is the most critical aspect of this scale-up. The following diagram illustrates the decision-making process for managing thermal control.